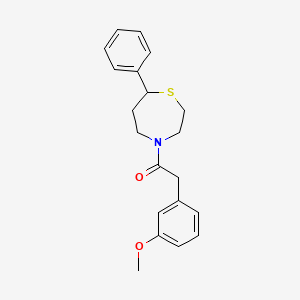

![molecular formula C15H15N3OS B3007568 3-烯丙基-2-(乙硫基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮 CAS No. 888444-52-8](/img/structure/B3007568.png)

3-烯丙基-2-(乙硫基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

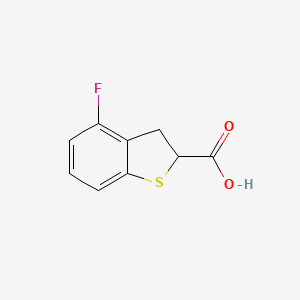

The compound “3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including an indole ring and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrimidine is a six-membered ring with two nitrogen atoms. The presence of these rings suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and pyrimidine rings, followed by the introduction of the allyl and ethylthio groups. The exact synthetic route would depend on the specific reactivity and stability of the intermediate compounds .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indole and pyrimidine rings suggests a planar, aromatic structure for these portions of the molecule. The allyl and ethylthio groups would add additional complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and pyrimidine rings, as well as the allyl and ethylthio groups. The indole ring is known to undergo electrophilic substitution reactions, while the pyrimidine ring can participate in a variety of reactions including nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and possibly soluble in organic solvents .科学研究应用

合成和化学性质

衍生物合成:3-烯丙基-2-(乙硫基)-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮化合物可以通过涉及甲基 3-氨基-1H-吲哚-2-羧酸盐与芳基异硫氰酸酯的反应来合成,从而形成 5H-嘧啶并[5,4-b]吲哚衍生物,包括 3-芳基-2-硫代-2,3-二氢-1H-嘧啶并[5,4-b]吲哚-4(5H)-酮 (Shestakov 等人,2009)。

与吲哚类似物的反应:这种化合物也可以通过与吲哚类似物反应来获得。乙基 3-乙氧基亚甲基-2,4-二氧戊酸酯和乙基乙氧基亚甲基草酰乙酸酯与吲哚类似物的反应导致嘧啶并[1,2-a]吲哚的形成 (Kurihara 等人,1980)。

在药物化学中的潜力:这种化合物的衍生物已被研究其作为受体结合测定中配体的潜力,表明它们在药物化学中的相关性 (Russo 等人,1991)。

在有机合成中的应用

级联环化过程:一个有趣的应用是在[5 + 2 + 1]级联环化过程中用于制备 5H-嘧啶并[5,4-b]吲哚衍生物,展示了其在有机合成中的用途 (Wu 等人,2022)。

钯催化的反应:它也参与了钯催化的反应,特别是在 N-(烷氧羰基)吲哚的合成中,展示了其在有机合成方法中的多功能性 (Kamijo & Yamamoto,2003)。

安全和危害

作用机制

Target of Action

The primary target of this compound is phosphatidylinositol 3-kinase (PI3K) . PI3K is a lipid kinase that plays a crucial role in the PI3K/AKT/mTOR signaling pathway. In diseases like cancer and diabetes, this pathway significantly impacts cell growth, motility, survival, and metabolism .

Mode of Action

The compound interacts with PI3K, inhibiting its activity. By doing so, it disrupts downstream signaling events mediated by AKT and mTOR. This inhibition leads to changes in cell proliferation, survival, and metabolism. The up-regulation of pro-apoptotic genes and inhibition of anti-apoptotic genes further contribute to its cytotoxic effects .

Biochemical Pathways

The affected pathways include the PI3K/AKT/mTOR cascade. Dysregulation of this pathway is common in cancer, making it an attractive target for therapeutic intervention. Additionally, this compound may impact other cellular processes due to its structural similarity to other pharmacologically relevant scaffolds .

Result of Action

At the molecular level, the compound induces apoptosis by modulating gene expression. Cellular effects include growth inhibition, reduced survival, and altered metabolism. These changes collectively contribute to its cytotoxic activity against cancer cells .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Understanding these factors is crucial for optimizing its therapeutic use .

属性

IUPAC Name |

2-ethylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-3-9-18-14(19)13-12(17-15(18)20-4-2)10-7-5-6-8-11(10)16-13/h3,5-8,16H,1,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHIZXZQAVZRMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

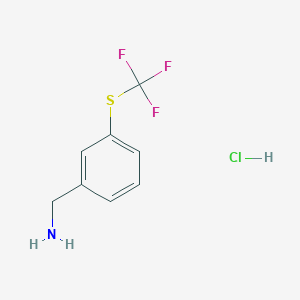

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)

![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)

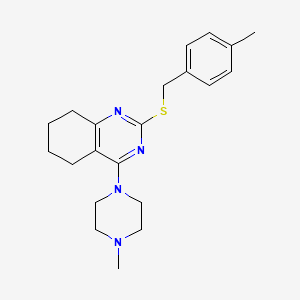

![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)

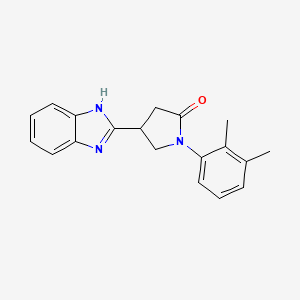

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)